2-Ethynylbenzyl alcohol
Overview
Description
Synthesis Analysis
2-Ethynylbenzyl alcohol can be synthesized through several methods. One common approach involves the reaction of 2-alkynylbenzaldehydes with ketones in the presence of catalysts like trans-4-OH-L-proline or L-prolinamide derivatives, leading to the formation of highly functionalized (2-ethynylphenyl)alcohols with good yields and selectivities (Ramachary, Mondal, & Madhavachary, 2012). This method demonstrates the versatility and efficiency of utilizing catalytic reactions for the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of 2-ethynylbenzyl alcohol includes a benzene ring attached to an ethynyl group (-C≡CH) and a hydroxyl group (-OH). The structure influences its chemical behavior and interaction with other substances. Detailed structural and spectral properties of poly(2-ethynylbenzyl alcohol) have been studied to understand the conjugated polymer backbone and photoluminescence characteristics (Lee et al., 2009).
Chemical Reactions and Properties
2-Ethynylbenzyl alcohol undergoes various chemical reactions, including cyclization and polymerization. For instance, its cyclization reactions promoted by tetrabutylammonium fluoride result in the formation of different ring structures depending on the substituents present on the acetylene moiety (Hiroya et al., 2001). These reactions are essential for synthesizing cyclic compounds with potential applications in various fields.
Scientific Research Applications
Cyclization Reactions and Catalysis
2-Ethynylbenzyl alcohol plays a pivotal role in cyclization reactions, a fundamental process in organic synthesis for constructing cyclic compounds. The regioselectivity of cyclization reactions of 2-ethynylbenzyl alcohol, when promoted by tetrabutylammonium fluoride (TBAF), leads to the formation of six-membered ring derivatives, showcasing its utility in synthesizing complex organic frameworks (Hiroya et al., 2001). Moreover, the successful use of Ru(PR2NR'2) complexes in the cyclization of 2-ethynylbenzyl alcohol demonstrates the compound's versatility in catalyzed reactions, albeit with limitations due to low conscription and competitive deactivation (Stubbs et al., 2016).
Polymer Science and Photoluminescence
In polymer science, 2-ethynylbenzyl alcohol is utilized for the synthesis of hydroxy group-containing polyacetylenes. The preparation of poly(2-ethynylbenzyl alcohol) [poly(EBA)] using various transition metal catalysts highlights its role in creating conjugated polymer backbones. The resulting polymers exhibit distinct photoluminescence properties, with peaks observed at specific wavelengths corresponding to their band gaps, thus underscoring their potential in optoelectronic applications (Won-Chul Lee et al., 2009).
Organic Oxides and Cycloaddition Reactions
2-Ethynylbenzyl alcohol's reactivity extends to its interactions with organic oxides and α-diazoesters in gold-catalyzed reactions. These processes result in the formation of 1,3-dihydroisobenzofuran and naphthalene derivatives, respectively, illustrating the compound's adaptability in synthesizing diverse organic structures. The elucidation of mechanisms for these formal cycloadducts through isotope labeling further exemplifies the scientific interest in exploring the reactivity of 2-ethynylbenzyl ethers (Pawar et al., 2013).
properties
IUPAC Name |
(2-ethynylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6,10H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCWIJQOZHADEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451579 | |
Record name | 2-Ethynylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynylbenzyl alcohol | |
CAS RN |
10602-08-1 | |
Record name | 2-Ethynylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethynyl-2-hydroxymethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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